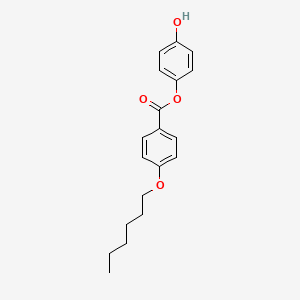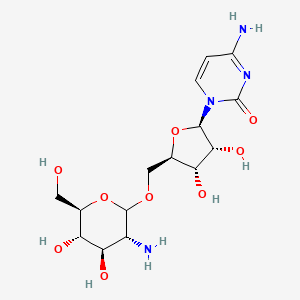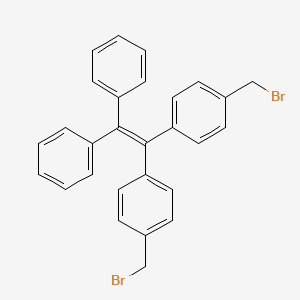![molecular formula C19H24N4O2 B1497131 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone](/img/structure/B1497131.png)
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be later removed to yield the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized piperazine compounds.
Scientific Research Applications
5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also act as ligands for alpha1-adrenergic receptors and have similar pharmacological profiles.
Pyridazinones containing (4-methoxyphenyl)piperazine: These compounds have been studied for their inhibitory effects on enzymes like acetylcholinesterase.
Uniqueness
What sets 5,6,7,8-tetrahydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-4(3H)-Quinazolinone apart is its unique combination of a piperazine ring and a pentahydroquinazolinone core, which may confer distinct pharmacological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H24N4O2/c1-25-15-6-4-5-14(13-15)22-9-11-23(12-10-22)19-20-17-8-3-2-7-16(17)18(24)21-19/h4-6,13H,2-3,7-12H2,1H3,(H,20,21,24) |
InChI Key |
SGEGLEFCEAUJJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(6-O-|A-D-Glucopyranosyl-|A-D-glucopyranosyl)oxy]-6-hydroxy-4-methoxyphenyl]ethanone](/img/structure/B1497051.png)
![[[(5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B1497052.png)

![4-(Diethylamino)-N-[4-(diethylamino)phenyl]-N-[4-(diethyliminio)-2,5-cyclohexadien-1-ylidene]benzenaminium hexafluoroantimonate(1-)](/img/structure/B1497061.png)
![(8-Oxabicyclo[3.2.1]octan-3-yl)(tert-butyl)carbamate](/img/structure/B1497062.png)


![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]-N-methylmethanamine](/img/structure/B1497070.png)

![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)

![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)

